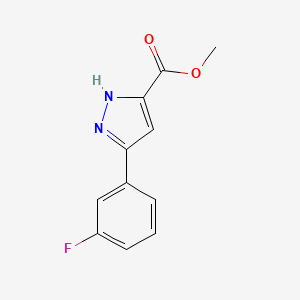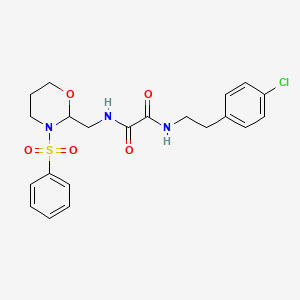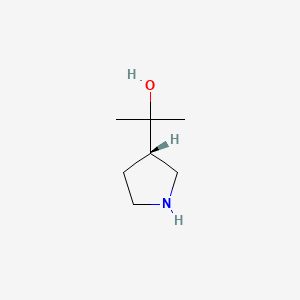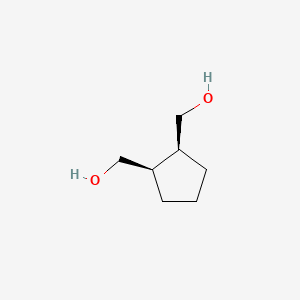
3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride, also known as CPPS, is a chemical compound that has gained significant attention in scientific research. CPPS is a sulfonyl chloride derivative that is used as a reagent in organic synthesis. It has been found to have potential applications in the development of new drugs and pharmaceuticals due to its unique chemical properties.
Scientific Research Applications
Synthesis and Chemical Reactivity
- 3-Cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is used in the synthesis of various heterocyclic compounds, including sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This is achieved through a parallel medicinal chemistry protocol, demonstrating its utility in organic synthesis (Tucker, Chenard, & Young, 2015).
- It's involved in the synthesis of enantiomerically pure alpha-alkyl cyclopropanecarbonitrile derivatives from pyrazolines, showcasing its role in producing stereoselectively important organic compounds (García Ruano et al., 2004).
Catalytic and Synthetic Applications
- 1-sulfopyridinium chloride, a related compound, acts as an efficient catalyst in organic reactions, such as the Knoevenagel–Michael reaction, indicating the potential catalytic applications of sulfonyl chloride derivatives in organic chemistry (Moosavi‐Zare et al., 2013).
- In the context of cyclopropanation reactions, sulfonyl pyrazolines, which are closely related to this compound, are used as intermediates for producing polysubstituted cyclopropanes, highlighting its potential in complex organic syntheses (Ruano, Alonso de Diego, Martín, Torrente, & Martín Castro, 2004).
Pharmaceutical Research
- Sulfonamide-containing 1,5-diarylpyrazole derivatives, similar to this compound, have been studied extensively for their ability to inhibit cyclooxygenase-2, an enzyme linked to inflammation and pain, indicating potential pharmaceutical applications (Penning et al., 1997).
properties
IUPAC Name |
3-cyclopropyl-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-5-12-6-8(15(10,13)14)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHGQFWYLOQDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)

![1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid](/img/structure/B2962309.png)

methanone](/img/structure/B2962314.png)
![(E)-N-[2,3-Bis(trifluoromethyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2962315.png)


![2-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2962320.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962321.png)

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)
